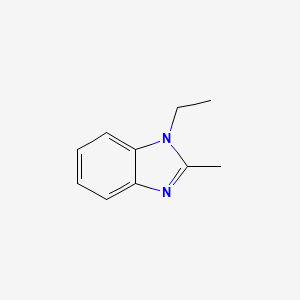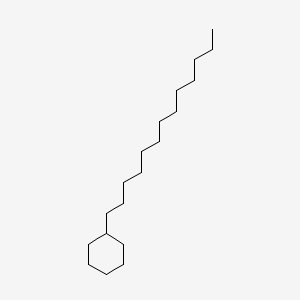![molecular formula C22H15Br7Cl2O4 B1584664 carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol CAS No. 71342-77-3](/img/structure/B1584664.png)
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol: is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol typically involves the reaction of tetrabromobisphenol A with carbonyl dichloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and brominated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers .
Biology: In biological research, it is used to study the effects of brominated compounds on biological systems and their potential as bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties .
Industry: Industrially, it is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol involves its interaction with various molecular targets and pathways. The bromine atoms and phenolic groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Tetrabromobisphenol A: A brominated flame retardant with similar structural features.
2,4,6-Tribromophenol: A brominated phenol used in various industrial applications.
Uniqueness: The unique combination of carbonyl dichloride, multiple bromine atoms, and phenolic groups in this compound gives it distinct chemical and biological properties.
Propiedades
Número CAS |
71342-77-3 |
|---|---|
Fórmula molecular |
C22H15Br7Cl2O4 |
Peso molecular |
973.6 g/mol |
Nombre IUPAC |
carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol |
InChI |
InChI=1S/C15H12Br4O2.C6H3Br3O.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-3-1-4(8)6(10)5(9)2-3;2-1(3)4/h3-6,20-21H,1-2H3;1-2,10H; |
Clave InChI |
YRHXIRYYWKOJIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C(=O)(Cl)Cl |
| 71342-77-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















